Methyl 3-ethyl-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 3-ethyl-2-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-6-5-7-10(8(9)2)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
ANINDGXRPJOMES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)C |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Characterization of Methyl 3 Ethyl 2 Methylbenzoate
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For Methyl 3-ethyl-2-methylbenzoate (C₁₁H₁₄O₂), the molecular ion peak would be expected at m/z 178. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group (-OCH₃, 31 Da) to form a stable acylium ion (m/z 147), or the loss of the entire ester group.
Chemical Ionization (CI) is a softer ionization method that produces less fragmentation and typically a more prominent protonated molecular ion peak ([M+H]⁺). This is useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. For this compound, a strong signal at m/z 179 would be expected in the CI spectrum.
Predicted Key Fragments in EI Mass Spectrum
| m/z | Identity |
|---|---|
| 178 | [M]⁺˙ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 149 | [M - C₂H₅]⁺ |
| 147 | [M - OCH₃]⁺ |
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the molecule and its fragments. The calculated monoisotopic mass of this compound (C₁₁H₁₄O₂) is 178.0994 Da. HRMS would be used to confirm this precise mass, thereby unambiguously verifying the molecular formula and distinguishing it from other compounds with the same nominal mass. The precursor, 3-Ethyl-2-methylbenzoic acid, has a calculated exact mass of 164.0837 Da. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule has a characteristic set of vibrational frequencies, making these methods ideal for functional group identification and structural analysis. For this compound, the spectra are characterized by vibrations of the ester group, the substituted benzene (B151609) ring, and the alkyl (methyl and ethyl) substituents.
The analysis of related benzoate derivatives provides a basis for assigning the expected vibrational modes. researchgate.net The ester carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum, typically appearing in the range of 1720–1740 cm⁻¹. The aromatic C-H stretching vibrations are expected to occur at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and ethyl groups are found at lower frequencies, typically between 2800-3000 cm⁻¹. researchgate.net
The benzene ring itself has several characteristic stretching vibrations. rasayanjournal.co.in The four higher wavenumber modes are generally found near 1600, 1580, 1490, and 1440 cm⁻¹. rasayanjournal.co.in The precise positions of these bands are sensitive to the substitution pattern on the ring. Other important vibrations include C-O stretching modes of the ester group and various bending and rocking motions of the alkyl chains. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to provide a more precise assignment of the vibrational bands, based on the calculated potential energy distribution (PED). mdpi.com Anharmonic frequency calculations can also be important for accurately interpreting complex spectral regions, such as those involving C-H stretching vibrations, which can be influenced by phenomena like Fermi resonance. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound This table is based on typical values for related benzoate compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |
| Ester C=O Stretch | 1720 - 1740 | IR |
| Aromatic C=C Stretch | 1440 - 1620 | IR, Raman |
| C-O Ester Stretch | 1100 - 1300 | IR |
| Ring Breathing Mode | ~800 - 860 | Raman |
X-ray Crystallography for Solid-State Structural Determination of Benzoate Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing. While the specific crystal structure of this compound is not publicly documented, the analysis of other benzoate derivatives provides significant insight into the expected solid-state behavior.
For instance, the crystal structure of ethyl 2,6-dimethoxybenzoate, a related compound, was solved and confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net Such studies reveal how substituents on the benzene ring influence molecular conformation and packing in the crystal lattice. mdpi.com In many benzoate derivatives, the crystal packing is governed by weak intermolecular interactions, such as C-H···O hydrogen bonds, which can link molecules into chains or other supramolecular architectures. researchgate.net
Crystal engineering principles are often applied to benzoate derivatives to control their solid-state properties. researchgate.net For example, protonation or methylation of related compounds can alter intermolecular interactions, such as cation-π forces, leading to different packing arrangements and influencing properties like photoreactivity. researchgate.net The steric hindrance caused by substituents also plays a crucial role in determining the final crystal packing. researchgate.net The study of various benzoate structures demonstrates how the interplay of molecular shape and intermolecular forces dictates the macroscopic properties of the material. acs.org
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an essential tool for separating, identifying, and quantifying compounds in a mixture. For a compound like this compound, both gas and liquid chromatography techniques are highly applicable.
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile organic compounds. youtube.comresearchgate.net In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of a capillary column. nih.gov As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum or "fingerprint" for the compound.
For this compound, GC-MS analysis would confirm its purity and provide its characteristic mass spectrum. The molecular ion peak would correspond to its molecular weight. The fragmentation pattern is predictable for benzoate esters. Common fragmentation pathways include the loss of the alkoxy group (-OCH₃) and cleavage at the ester bond, leading to the formation of a benzoyl cation or related substituted fragments. chemicalbook.com This technique is widely used for profiling volatile components in complex mixtures, such as identifying various benzoic acid esters produced by microorganisms or present in environmental samples. nih.govnih.gov
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value | Identity of Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 149 | [M - C₂H₅]⁺ or [M - OCH₃]⁺ |
| 147 | [M - OCH₃]⁺ |
| 119 | [C₉H₁₁]⁺ (Loss of COOCH₃) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
While GC-MS is ideal for volatile compounds, liquid chromatography (LC) is suited for a broader range of molecules, including non-volatile and thermally unstable compounds. When coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy (LC-NMR), it becomes a powerful platform for the analysis of complex mixtures. mdpi.comwiley.com
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov It is invaluable for identifying compounds in complex matrices where analytes may not be suitable for GC. nih.gov
LC-NMR provides even greater structural detail. mdpi.com In this technique, the eluent from the LC column flows through a specialized NMR probe, allowing for the acquisition of NMR spectra of the separated components. nih.gov This is particularly useful for unambiguously distinguishing between isomers (structural, conformational, or optical), which can be challenging for MS alone. wiley.com LC-NMR can be performed in different modes, including continuous flow, stopped-flow (where the flow is paused to acquire a detailed spectrum of a specific peak), and loop collection. mdpi.comnih.gov Though less sensitive than MS, LC-NMR is unparalleled for the complete online structure elucidation of analytes in a mixture without the need for isolation. nih.gov These techniques are crucial for analyzing complex samples containing a variety of benzoate derivatives with differing volatilities. sielc.comontosight.ai
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By applying DFT, typically with functionals like B3LYP, one can calculate an optimized molecular geometry, predict vibrational frequencies, and analyze the electronic properties of a molecule like this compound. researchgate.netjocpr.com
A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. researchgate.net The introduction of substituents, such as the ethyl and methyl groups on the benzene ring, can tune the energy levels of these frontier orbitals. rsc.orgrsc.org For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy level, often resulting in a smaller HOMO-LUMO gap. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer and hyperconjugative interactions within the molecule. jocpr.com
Table 3: Influence of Substituents on Frontier Orbital Energies (General Trends)
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Electron-Donating (e.g., -CH₃, -C₂H₅) | Increases (destabilizes) | Minor effect | Decreases |
| Electron-Withdrawing (e.g., -NO₂) | Decreases (stabilizes) | Decreases (stabilizes) | Decreases |
Theoretical Predictions of Reactivity Descriptors
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the reactivity of organic molecules. For this compound, these predictions would revolve around understanding how the ethyl and methyl substituents on the benzene ring, in conjunction with the methyl ester group, influence its electronic properties and susceptibility to chemical reactions.
Fraction of Electron Transfer (ΔN): This value predicts the number of electrons transferred from a nucleophile to an electrophile in a reaction. It is dependent on the electronic chemical potentials of the reacting species. For reactions involving this compound, the fraction of electron transfer would be influenced by the nature of the attacking nucleophile. Stronger nucleophiles would lead to a larger fraction of electron transfer to the electrophilic centers of the molecule, primarily the carbonyl carbon.
Reactivity of Related Compounds: Studies on related compounds, such as ethyl 3-methylbenzoate (B1238549), show that the position of the alkyl group significantly influences reactivity. The meta-position of the methyl group in ethyl 3-methylbenzoate enhances its reactivity in nucleophilic aromatic substitution compared to unsubstituted ethyl benzoate, though it is less activating than a para-methoxy group. Conversely, the presence of electron-withdrawing groups, as in ethyl 3-nitrobenzoate, decreases the ring's reactivity towards electrophiles and increases its susceptibility to nucleophilic attack. These observations suggest that the combined electron-donating effects of the ethyl and methyl groups in this compound would make the aromatic ring more susceptible to electrophilic substitution (e.g., nitration, halogenation) compared to methyl benzoate.
Table 1: Predicted Reactivity Descriptors for Benzoate Derivatives (Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in related compounds.)
| Compound | Electrophilicity Index (ω) (Relative) | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack (at ring) |
| Methyl Benzoate wikipedia.org | Moderate | Moderate | Low |
| Ethyl 3-Nitrobenzoate | High | Low | High |
| Ethyl 3-Methylbenzoate | Low | High | Moderate |
| This compound | Very Low | Very High | Low |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling provides crucial insights into the three-dimensional structure and non-covalent interactions of molecules, which in turn govern their physical properties and biological activity.
Conformational Analysis: The conformation of this compound is primarily determined by the orientation of the methyl ester and ethyl groups relative to the benzene ring. Due to steric hindrance from the ortho-methyl group, the methyl ester group is likely forced to adopt a conformation that is significantly out of plane with the aromatic ring. This twisting would reduce the resonance interaction between the carbonyl group and the benzene ring, an effect observed in ortho-substituted benzoates like ethyl 2,6-dimethoxybenzoate. mdpi.com The ethyl group at the 3-position also has rotational freedom, and its preferred conformation will be one that minimizes steric clashes with the adjacent methyl and ester groups.
The arrangement of molecules will likely be influenced by a tendency to align dipoles in an energetically favorable manner while accommodating the steric bulk of the alkyl substituents. The presence of multiple alkyl groups might lead to a less ordered packing compared to more planar molecules.
Table 2: Key Structural and Interaction Parameters for this compound (Predicted)
| Parameter | Predicted Characteristic | Rationale |
| Dihedral Angle (Ring-C=O) | Significantly non-planar | Steric hindrance from ortho-methyl group. mdpi.com |
| Dominant Intermolecular Forces | Van der Waals, Dipole-Dipole | Presence of polar ester group and non-polar alkyl groups. learncbse.in |
| Potential for Hydrogen Bonding | Very Low | No strong hydrogen bond donor or acceptor sites. |
| Molecular Packing | Likely influenced by steric hindrance | Bulky alkyl groups may disrupt efficient packing. |
Environmental Fate and Degradation Studies of Alkyl Benzoate Esters
Biodegradation Pathways in Environmental Systems: Microbial and Enzymatic Decomposition
The primary mechanism for the environmental breakdown of alkyl benzoate (B1203000) esters is biodegradation, which is mediated by a diverse range of microorganisms. The initial and most critical step in this process is the enzymatic hydrolysis of the ester bond.
Enzymatic Hydrolysis
Alkyl benzoate esters are broken down by non-specific esterase enzymes, which are widespread in various biological systems, including microorganisms, skin, and aquatic environments. acs.org This enzymatic action cleaves the ester linkage, yielding benzoic acid (or a substituted benzoic acid) and the corresponding alcohol. In the case of Methyl 3-ethyl-2-methylbenzoate, this initial hydrolysis would produce 3-ethyl-2-methylbenzoic acid and methanol (B129727).
Aerobic Degradation of the Benzoate Moiety
Following the initial hydrolysis, the resulting substituted benzoic acid undergoes further degradation. In aerobic environments, bacteria utilize several pathways to break down the aromatic ring. The specific pathway is often influenced by the nature and position of the substituents on the ring. For many benzoates, degradation proceeds through the formation of catechol or protocatechuate intermediates. nih.gov These intermediates are then subject to ring cleavage by dioxygenase enzymes. ethz.chcsic.es
For substituted benzoic acids, such as the presumed 3-ethyl-2-methylbenzoic acid metabolite, the degradation pathway would likely involve initial enzymatic modifications of the substituents or direct dioxygenation of the aromatic ring. For instance, studies on 2-methylbenzoic acid have shown that some bacteria can metabolize it through a catechol derivative. researchgate.net The presence of multiple alkyl substituents on the ring, as in 3-ethyl-2-methylbenzoic acid, may influence the rate and pathway of degradation.
Anaerobic Degradation
In the absence of oxygen, the anaerobic degradation of benzoate and its derivatives is also a well-documented process. ethz.ch This pathway typically begins with the activation of the benzoate to benzoyl-CoA. csic.es The aromatic ring is then reduced and subsequently cleaved, ultimately leading to the formation of compounds that can enter central metabolic pathways. While specific studies on the anaerobic degradation of multiply-substituted alkyl benzoates are scarce, the general pathway provides a framework for its likely fate in anoxic sediments and wastewater treatment systems.
Photodegradation Processes: Mechanisms of UV-Induced Transformations
Photodegradation, the breakdown of compounds by light, represents another potential environmental fate for alkyl benzoate esters. The effectiveness of this process depends on the molecule's ability to absorb ultraviolet (UV) radiation from sunlight.
While specific photostability data for this compound is unavailable, studies on other benzoate esters indicate that they can be susceptible to UV-induced transformations. researchgate.net For example, some UV filters containing benzoate structures are known to undergo photodegradation. nih.gov
The mechanism of photodegradation can involve several processes:
Direct Photolysis: If the compound absorbs light at wavelengths present in sunlight (greater than 290 nm), it can be directly excited to a higher energy state, leading to bond cleavage or rearrangement. Methyl benzoate, for instance, does not absorb significantly at these wavelengths and is therefore not expected to undergo direct photolysis. epa.gov The absorption spectrum of this compound would need to be determined to assess its susceptibility to direct photolysis.
Indirect Photolysis: In this process, other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound, initiating its degradation. This is a common pathway for the degradation of many organic pollutants in natural waters.
The presence of alkyl groups on the benzene (B151609) ring of this compound could potentially influence its photoreactivity compared to unsubstituted methyl benzoate.
Environmental Monitoring and Fate Modeling Methodologies in Research
The assessment of a chemical's environmental presence and behavior relies on sophisticated monitoring and modeling techniques.
Environmental Monitoring
Directly measuring the concentration of a specific compound like this compound in environmental samples (water, soil, air) would typically involve chromatographic methods coupled with mass spectrometry (e.g., GC-MS or LC-MS). These techniques allow for the separation, identification, and quantification of the compound and its degradation products.
While there is no specific monitoring data for this compound, the United States Environmental Protection Agency (EPA) maintains databases that include monitoring information for other structurally related compounds. For example, Ethyl 2-hydroxy-6-methylbenzoate is listed in the CompTox Chemicals Dashboard, indicating that analytical methods for similar substituted benzoates are available and have been used in environmental or exposure studies.
Fate Modeling
In the absence of extensive experimental data, environmental fate models are used to predict a chemical's distribution and persistence in the environment. These models use the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its partitioning between air, water, soil, and sediment.
For this compound, these properties would need to be experimentally determined or estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models would then be used to predict its likely environmental distribution and persistence, providing valuable insights in the absence of direct monitoring data. For example, the water solubility of methyl benzoate is reported as 2100 mg/L at 20°C. epa.gov
Emerging Research Frontiers and Future Perspectives for Methyl 3 Ethyl 2 Methylbenzoate
Integration with Advanced High-Throughput Screening Technologies for Mechanistic Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large libraries of chemical compounds for biological activity. nih.gov This technology can be broadly categorized into two types: whole-cell assays, which test for effects on living cells, and target-based assays, which measure interaction with specific proteins or enzymes. nih.gov
While no HTS data has been published for Methyl 3-ethyl-2-methylbenzoate specifically, studies on other benzoate (B1203000) derivatives have revealed significant biological activities, including antimicrobial and cytotoxic effects. nih.gov For instance, certain new benzoate derivatives isolated from the mycelia of the mushroom Stereum hirsutum demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 25.0 μg/mL. nih.gov
The unique structure of this compound makes it a compelling candidate for broad screening campaigns to uncover novel bioactivities. A hypothetical HTS cascade could systematically probe its effects across a range of biological targets. Such a campaign would be instrumental in identifying its mechanism of action and prioritizing it for further development in areas like pharmaceuticals or agrochemicals.
Table 1: Hypothetical High-Throughput Screening Cascade for this compound
| Screening Phase | Assay Type | Objective | Potential Targets/Organisms |
| Primary Screen | Whole-Cell Assays | Identify broad spectrum antimicrobial or cytotoxic activity. | Panel of pathogenic bacteria (S. aureus, E. coli), fungi (C. albicans), and human cancer cell lines (e.g., HepG2, A549). nih.gov |
| Secondary Screen | Target-Based Assays | Deconvolute the mechanism of action for "hits" from the primary screen. | Specific enzymes (e.g., kinases, proteases), receptors, or metabolic pathways. |
| Hit Validation | Dose-Response Analysis | Confirm activity and determine potency (e.g., IC₅₀ or MIC values). | Confirmed active targets or organisms from secondary screens. nih.gov |
| Lead Prioritization | Selectivity Profiling | Assess activity against a panel of related targets or cell lines to rule out non-specific cytotoxicity. | Related enzymes or non-cancerous cell lines. |
Computational Design and Virtual Screening of Novel Benzoate Analogues for Targeted Applications
Computational chemistry and virtual screening have become indispensable tools for accelerating the discovery of new molecules with desired properties, minimizing the need for extensive and costly laboratory synthesis. nih.gov These methods use computer models to predict how a molecule will interact with a biological target, its potential for absorption and metabolism (ADMET properties), and other key characteristics. mdpi.comnih.gov
The core of this compound can serve as a scaffold for the computational design of a vast library of novel analogues. By systematically modifying substituent groups on the benzene (B151609) ring, it is possible to fine-tune the molecule's electronic and steric properties to optimize its interaction with a specific biological target. For example, research on methyl benzoate and cinnamate (B1238496) analogs has shown that such derivatives can act as modulators of DNA methylation, an important epigenetic mechanism in cancer. researchgate.net
A virtual screening workflow for this compound analogues would involve several key steps, starting from the design of a virtual library to the prediction of their biological activity and drug-likeness.
Table 2: Proposed Virtual Screening Workflow for this compound Analogues
| Step | Description | Tools and Techniques | Objective |
| 1. Target Selection | Identification of a biologically relevant protein target (e.g., an enzyme involved in a disease). | Literature review, bioinformatics databases. | Define the biological problem to be addressed. |
| 2. Library Design | In silico generation of a diverse library of molecules based on the this compound scaffold. | Combinatorial library generation software. | Create a set of candidate molecules for screening. |
| 3. Molecular Docking | Simulation of the binding of each analogue into the active site of the target protein. | Software like AutoDock, Schrödinger Suite. researchgate.net | Predict binding affinity and pose; rank compounds. |
| 4. ADMET Prediction | Analysis of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. | In silico models (e.g., SwissADME, pkCSM). mdpi.com | Filter out compounds with poor drug-like properties. |
| 5. Hit Selection | Prioritization of a small number of promising candidates for laboratory synthesis and biological testing. | Based on docking scores, predicted ADMET profile, and synthetic feasibility. | Identify the most promising leads for experimental validation. |
Advancements in Green Chemistry for Sustainable Production and Application of Benzoate Esters
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of esters, traditionally accomplished via Fischer esterification using strong mineral acids and large excesses of alcohol, often presents environmental challenges, including corrosive conditions and difficult-to-treat waste streams.
Recent research has focused on developing more sustainable methods for synthesis that can be applied to benzoate esters. nih.govnih.gov These approaches include the use of solid acid catalysts that can be easily separated and reused, enzyme-catalyzed reactions that operate under mild conditions, and the use of alternative energy sources like ultrasound to accelerate reactions and improve yields. nih.gov For example, a green method for synthesizing benzoxazoles and benzothiazoles has been developed using a recyclable magnetic catalyst under solvent-free ultrasound irradiation, achieving good yields in short reaction times. nih.gov While applied to different heterocycles, the principles of condensation and cyclization are relevant to ester formation.
Applying these principles to the production of this compound could significantly improve its environmental footprint, making it a more attractive compound for industrial applications.
Table 3: Comparison of Synthetic Routes for Benzoate Esters
| Parameter | Traditional Method (Fischer Esterification) | Potential Green Chemistry Methods |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Lipases, recyclable solid acids (e.g., zeolites, ion-exchange resins), magnetic nanocatalysts. nih.gov |
| Solvent | Often excess alcohol or a nonpolar organic solvent. | Solvent-free conditions, water, or green solvents (e.g., ionic liquids). rsc.org |
| Energy Input | Conventional heating under reflux for extended periods. | Microwave irradiation, ultrasound irradiation. nih.gov |
| Byproducts | Acidic waste, large volumes of solvent waste. | Minimal waste, catalyst is recycled, water may be the only byproduct. |
| Reaction Conditions | High temperatures, corrosive environment. | Mild temperatures, neutral pH (for enzymatic methods). mdpi.com |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of chemical research lies in the convergence of disciplines. The exploration of this compound is an ideal platform for such interdisciplinary work, bridging chemistry, biology, and materials science. The journey of a novel compound from concept to application inherently involves this synergy:
Chemistry and Biology: Identifying potential therapeutic or biological effects through HTS and computational screening. nih.govnih.gov
Chemistry and Materials Science: Exploring the use of the compound and its designed analogues as building blocks for new materials. Benzoate esters are widely used as plasticizers, fragrance components, and monomers for polymers. wikipedia.org The specific substitution on this compound could confer unique physical properties (e.g., refractive index, thermal stability, solvency) to advanced polymers or specialty fluids.
Chemistry, Biology, and Engineering: Developing sustainable, scalable production processes using principles of green chemistry and process engineering, such as continuous-flow reactors.
Furthermore, substituted benzoates are well-established as crucial intermediates in the synthesis of complex molecules like pharmaceuticals and agrochemicals. acs.orgorganic-chemistry.org The unique structure of this compound could serve as a versatile starting material for constructing novel active ingredients, underscoring its potential value at the intersection of medicinal chemistry, chemical biology, and industrial synthesis. The integrated exploration of its biological activity, guided molecular design, sustainable synthesis, and material properties will be key to unlocking its full scientific and commercial potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for high-purity synthesis of Methyl 3-ethyl-2-methylbenzoate?
- Methodological Answer : A stepwise approach using nucleophilic substitution and esterification is common. For example, a triazine-based synthesis (similar to ) involves:
- Step 1: Reacting trichlorotriazine with phenol derivatives using DIPEA as a base at 35°C for 6 hours.
- Step 2: Introducing ethyl and methyl substituents via controlled alkylation.
- Step 3: Final esterification with methyl 3-aminobenzoate.
- Purification via precipitation (e.g., adding LP solvent) ensures high purity . Alternative routes may employ Friedel-Crafts acylation or Suzuki coupling for regioselectivity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR to identify substitution patterns (e.g., methyl and ethyl groups at positions 2 and 3).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHO).
- X-ray Crystallography : For unambiguous confirmation, use SHELX-97 ( ) or WinGX/ORTEP ( ) for refinement. Cross-validate with NIST Chemistry WebBook data ( ).
Q. How can HPLC conditions be optimized for separating this compound from synthetic by-products?
- Methodological Answer :
- Column : Reverse-phase C18 (5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/water (70:30 to 95:5) with 0.1% trifluoroacetic acid to enhance resolution.
- Flow Rate : 1.0 mL/min, UV detection at 254 nm.
- Validate using reference standards (e.g., ) and adjust retention times based on polarity differences .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats ( ).
- Ventilation : Use fume hoods to avoid inhalation (H333).
- Spill Management : Neutralize with inert absorbents; avoid ethanol (incompatible with esters, ).
- Storage : In airtight containers away from oxidizing agents ( ).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved for this compound?
- Methodological Answer :
- Software Tools : Use SHELXL ( ) for anisotropic refinement and WinGX ( ) for visualizing displacement ellipsoids.
- Data Collection : High-resolution synchrotron data (≤ 0.8 Å) minimizes errors.
- Validation : Check R and CCDC deposition guidelines. For twinned crystals, apply TWIN/BASF commands in SHELX .
Q. What computational strategies are effective for studying the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs) and predict regioselectivity ( ).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways.
- Docking Studies : Analyze interactions with biological targets (e.g., DNA intercalation, ).
Q. How can impurity profiles of this compound be characterized using LC-MS/MS?
- Methodological Answer :
- Sample Prep : Dilute in methanol, filter (0.22 µm).
- Ionization : ESI+ mode with m/z 100–500 range.
- Fragmentation : Collision-induced dissociation (CID) at 20–40 eV.
- Database Matching : Compare with EPA/NIST libraries ( ) and spiked impurities (e.g., methyl o-benzoyl benzoate, ).
Q. What experimental designs are suitable for assessing the pharmacological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (IC determination).
- DNA Binding : UV-Vis titration and fluorescence quenching ( ).
- In Vivo Models : Administer via oral gavage in rodents; monitor pharmacokinetics (C, t) using HPLC .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
